
Selenium Se-72
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenium Se-72 is a radioactive isotope of selenium with a mass number of 72. It has an atomic number of 34 and contains 38 neutrons. This compound is known for its relatively short half-life of approximately 8.4 days, decaying into arsenic-72 through electron capture . This isotope is primarily used in scientific research and various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selenium Se-72 is typically produced through proton-induced spallation of an arsenic target or proton bombardment of a sodium bromide target . The process involves high-energy protons colliding with the target material, resulting in the formation of this compound. The reaction conditions include high temperatures and controlled environments to ensure the desired isotope is produced efficiently.
Industrial Production Methods: In industrial settings, this compound is produced using specialized reactors and particle accelerators. The target material, usually arsenic or sodium bromide, is subjected to proton bombardment, followed by dissolution and ion exchange processes to isolate and purify the this compound isotope . The final product is typically stored in crimp-seal glass vials for safe handling and transportation.
Analyse Chemischer Reaktionen
Types of Reactions: Selenium Se-72 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical form of selenium, such as selenite (SeO3^2-) or selenate (SeO4^2-) .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce selenates or selenites, while reduction can yield elemental selenium or selenides .
Wissenschaftliche Forschungsanwendungen
Selenium Se-72 has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of selenium Se-72 involves its incorporation into biological systems, where it can interact with various molecular targets. Selenium is known to be a crucial component of selenoproteins, which play essential roles in antioxidant defense, thyroid hormone metabolism, and immune function . The pathways involved include the incorporation of selenium into selenocysteine, which is then integrated into selenoproteins .
Vergleich Mit ähnlichen Verbindungen
Selenium Se-72 can be compared with other selenium isotopes and compounds, such as:
Selenium-74 (Se-74): A stable isotope of selenium with similar chemical properties but no radioactive decay.
Selenium-75 (Se-75): A radioactive isotope with a longer half-life of 119.8 days, used in industrial radiography.
Selenomethionine (SeMet): An organic selenium compound with high bioavailability and antioxidant properties.
Methylselenocysteine (MeSeCys): Another organic selenium compound known for its anticancer properties.
This compound is unique due to its specific radioactive properties, making it particularly useful in tracer studies and certain medical applications .
Eigenschaften
CAS-Nummer |
14809-46-2 |
|---|---|
Molekularformel |
Se |
Molekulargewicht |
71.92714 g/mol |
IUPAC-Name |
selenium-72 |
InChI |
InChI=1S/Se/i1-7 |
InChI-Schlüssel |
BUGBHKTXTAQXES-NOHWODKXSA-N |
Isomerische SMILES |
[72Se] |
Kanonische SMILES |
[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


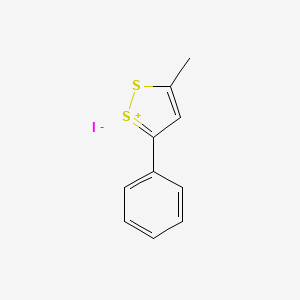
![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
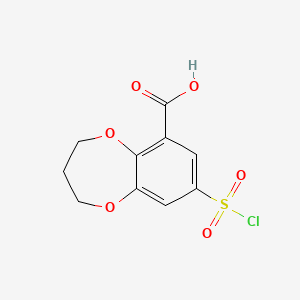



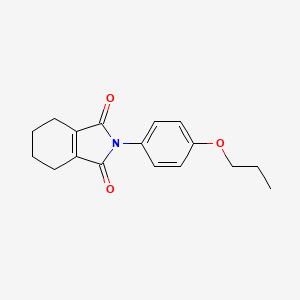



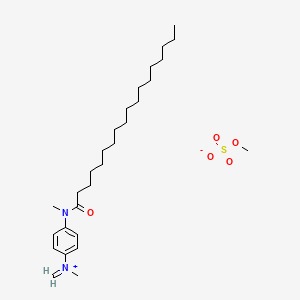
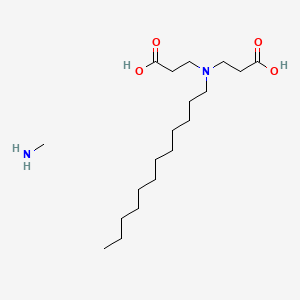
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
